1-Butene, 2-(chloromethyl)-

Übersicht

Beschreibung

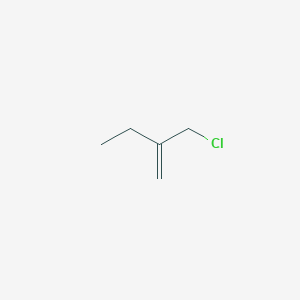

1-Butene, 2-(chloromethyl)-, also known as 1-Butene, 2-(chloromethyl)-, is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butene, 2-(chloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-(chloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Butene, 2-(chloromethyl)- is a chemical compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological effects, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

1-Butene, 2-(chloromethyl)- has the molecular formula and is classified as an alkene with a chloromethyl substituent. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 1-Butene, 2-(chloromethyl)-. In particular, it has been shown to exhibit activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 25 µg/mL |

| Escherichia coli | 100 µg/mL |

These results indicate that 1-Butene, 2-(chloromethyl)- displays more potent activity against gram-positive bacteria compared to gram-negative bacteria. In comparative studies, its effectiveness was noted to be superior to that of standard antibiotics like gentamicin for certain strains .

Cytotoxicity Studies

Cytotoxic effects of 1-Butene, 2-(chloromethyl)- have also been investigated in various cell lines. For instance, in vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's mechanism appears to involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

The biological activity of 1-Butene, 2-(chloromethyl)- is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival, such as heparanase, which plays a role in tumor metastasis .

- Interaction with Cellular Membranes : The chloromethyl group enhances lipophilicity, facilitating membrane penetration and altering membrane dynamics.

Case Studies

- Antimicrobial Efficacy : A study conducted on essential oils containing 1-Butene, 2-(chloromethyl)- revealed its efficacy against multidrug-resistant bacterial strains. The oil demonstrated a notable reduction in bacterial load in infected animal models, suggesting its potential use as a natural preservative or therapeutic agent .

- Cancer Treatment Research : In a series of experiments focusing on leukemia cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis compared to controls .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1-Butene, 2-(chloromethyl)- serves as an essential building block in organic synthesis. Its unique structure allows it to participate in a variety of reactions, including:

- Isomerization and Hydrogenation : The compound can undergo isomerization and hydrogenation reactions, often catalyzed by palladium complexes. These processes yield valuable products such as isopentenes through π-allyl mechanisms and hydride complex formation.

- Electrochemical Reactions : Electrochemical methods have been employed to synthesize derivatives of 1-butene, 2-(chloromethyl)-. For instance, compounds like 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene are prepared through electrooxidative chlorination techniques.

- Organometallic Chemistry : In organometallic chemistry, derivatives of this compound serve as intermediates in the synthesis of various organic compounds. For example, studies on organomagnesium intermediates have shown potential for creating complex molecules like 2-ethyl-1-butene.

Catalyst Development

The development of catalysts utilizing 1-butene, 2-(chloromethyl)- has been a significant area of research. Modified zeolites, such as HZSM-5, have been studied for their effectiveness in transforming 1-butene into propylene while minimizing byproduct formation. This application highlights the compound's role in enhancing the efficiency of chemical processes in industrial settings.

Biological Research

Research has also explored the biological effects of 1-butene, 2-(chloromethyl)-. Its reactive chloromethyl group suggests potential applications as an alkylating agent in medicinal chemistry:

- Antimicrobial Properties : Studies indicate that this compound may exhibit antimicrobial activity, potentially useful in developing new therapeutic agents.

- Cytotoxicity : Investigations into the cytotoxic effects of chlorinated hydrocarbons have included this compound, revealing insights into its mechanisms of action and potential therapeutic applications.

Feasible Synthetic Routes

Various synthetic routes have been developed to produce 1-butene, 2-(chloromethyl)- and its derivatives:

Case Studies

Several documented studies illustrate the applications and implications of using 1-butene, 2-(chloromethyl)- in research:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of chlorinated hydrocarbons could inhibit bacterial growth effectively, suggesting potential applications in antibiotic development.

- Catalyst Efficiency Research : Research focused on optimizing catalyst formulations using modified zeolites showed improved yields in propylene production from butenes, emphasizing the importance of this compound in industrial chemistry.

Eigenschaften

IUPAC Name |

2-(chloromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVNYBFQRYQEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945700 | |

| Record name | 2-(Chloromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23010-02-8 | |

| Record name | 1-Butene, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic applications have been explored for 1-Butene, 2-(chloromethyl)-?

A1: 1-Butene, 2-(chloromethyl)-, also known as 3-Chloro-2-(chloromethyl)prop-1-ene, serves as a versatile building block in organic synthesis.

Q2: How does the structure of compounds derived from 1-Butene, 2-(chloromethyl)- relate to their odor?

A: Studies investigating the relationship between structure and odor in 1,4-dioxepan-6-ones derived from 1-Butene, 2-(chloromethyl)- revealed the importance of specific structural features. Researchers observed that the presence of a benzenoid ring system is crucial for imparting a marine odor profile. [] For instance, while 2-propyl-1,4-dioxepan-6-one exhibited a green floral odor, the incorporation of a benzene ring led to compounds with distinct marine scents. This highlights the significant influence of structural modifications on the olfactory properties of these compounds.

Q3: Are there any alternative synthetic routes to compounds typically synthesized using 1-Butene, 2-(chloromethyl)-?

A: Yes, researchers have explored alternative synthetic approaches to access compounds traditionally prepared using 1-Butene, 2-(chloromethyl)-. For example, 2-Chloromethyl-3-tributylstannyl-1-propene, a bifunctional reagent, can serve as an alternative starting material. This compound, accessible from 2-methyl-1-propene-3-ol, offers a different reactivity profile due to the presence of both allystannane and allyl chloride functionalities. [] This allows for diverse synthetic transformations, potentially leading to the synthesis of compounds typically derived from 1-Butene, 2-(chloromethyl)- through different reaction pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.